molecular formula C18H20FNO5 B8307674 2-(7-Fluoro-2-methoxy-quinolin-8-ylmethyl)-malonic acid diethyl ester

2-(7-Fluoro-2-methoxy-quinolin-8-ylmethyl)-malonic acid diethyl ester

Cat. No. B8307674
M. Wt: 349.4 g/mol
InChI Key: OCZFSNRTWGVUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Fluoro-2-methoxy-quinolin-8-ylmethyl)-malonic acid diethyl ester is a useful research compound. Its molecular formula is C18H20FNO5 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(7-Fluoro-2-methoxy-quinolin-8-ylmethyl)-malonic acid diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-Fluoro-2-methoxy-quinolin-8-ylmethyl)-malonic acid diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(7-Fluoro-2-methoxy-quinolin-8-ylmethyl)-malonic acid diethyl ester

Molecular Formula

C18H20FNO5

Molecular Weight

349.4 g/mol

IUPAC Name

diethyl 2-[(7-fluoro-2-methoxyquinolin-8-yl)methyl]propanedioate

InChI

InChI=1S/C18H20FNO5/c1-4-24-17(21)13(18(22)25-5-2)10-12-14(19)8-6-11-7-9-15(23-3)20-16(11)12/h6-9,13H,4-5,10H2,1-3H3

InChI Key

OCZFSNRTWGVUHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC2=C1N=C(C=C2)OC)F)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (60% dispersion in oil, 0.88 g, 22 mmol) in THF (100 mL), was added diethyl malonate (3.79 g, 23.66 mmol). The reaction mixture was cooled to 0° C. and 8-bromomethyl-7-fluoro-2-methoxy-quinoline (5.4 g, 20 mmol) was added in one portion. The reaction proceeded 30 min at 0° C. and 15 min at rt. The reaction mixture was quenched by adding water (20 mL) and 10% NaHSO4 (100 mL). The two layers were decanted and the aq. layer was extracted once with EA (100 mL). The combined org. layers were washed with brine, dried over Na2SO4, filtered and concentrated to dryness. The residue was purified by CC (Hept-EA 4:1) to afford the title compound as a yellowish oil (6.4 g). The product was contaminated with 20% of diethyl malonate.
Name
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three

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